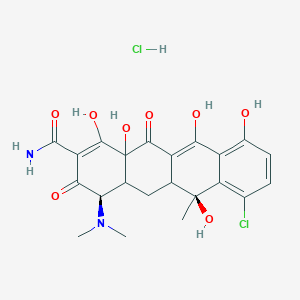
methyl 4-methyl-6-oxo-3H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-methyl-6-oxo-3H-pyridin-3-carboxylat ist eine heterocyclische Verbindung mit einer Pyridinringstruktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-methyl-6-oxo-3H-pyridin-3-carboxylat beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Kondensation von 4-Methyl-2-oxo-3-pyridincarbonsäure mit Methanol in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um den gewünschten Ester zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet, um hochreine Produkte zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
Methyl-4-methyl-6-oxo-3H-pyridin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln und so Alkohol-Derivate bilden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Pyridinring stattfinden und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxide, Alkohol-Derivate und verschiedene substituierte Pyridinverbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Methyl-4-methyl-6-oxo-3H-pyridin-3-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird in der Untersuchung von Enzym-Interaktionen und als Ligand in biochemischen Assays verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-methyl-6-oxo-3H-pyridin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in medizinischen Anwendungen bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die oxidativen Stress, Apoptose und Entzündungsreaktionen beinhalten .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-6-oxo-3H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 4-methyl-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-4-oxo-3-piperidincarboxylat: Eine weitere heterocyclische Verbindung mit einer ähnlichen Struktur, jedoch mit unterschiedlichen funktionellen Gruppen.
Ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorphenyl)pyrimidin): Eine Verbindung mit einer Pyrimidinringstruktur und ähnlichen funktionellen Gruppen.
Einzigartigkeit
Methyl-4-methyl-6-oxo-3H-pyridin-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
methyl 4-methyl-6-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h3-4,6H,1-2H3 |
InChI-Schlüssel |
FMLBXLYGSBVUSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N=CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B12353167.png)
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)



![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)


![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
